1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone
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Description
The compound “1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone” is an organic compound containing a phenylsulfonyl group and a 4-hydroxy-3,5-dimethylphenyl group attached to an ethanone (acetone) backbone .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenylsulfonyl and 4-hydroxy-3,5-dimethylphenyl groups attached to the central carbon of the ethanone group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenylsulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .Scientific Research Applications
- Application : Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate acts as an inhibitor of KDM4 enzymes, potentially modulating epigenetic processes. Researchers explore its impact on gene regulation, cancer therapy, and cellular differentiation .
- Research : Scientists investigate its potential as an anticancer agent, especially in KDM4-dependent cancers. Preclinical studies explore its impact on tumor growth, metastasis, and drug resistance .
- Applications : Investigations include unraveling its role in cellular reprogramming, stem cell differentiation, and disease-specific epigenetic changes .
- Potential : Researchers explore its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and neuroinflammation .
- Research Areas : Investigations focus on obesity, diabetes, and metabolic syndrome, aiming to understand its role in metabolic homeostasis .
Histone Demethylase Inhibitor (KDM4 Inhibitor)
Anticancer Potential
Epigenetic Research
Neurological Disorders
Metabolic Disorders
Chemical Biology and Drug Discovery
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-11-8-13(9-12(2)16(11)18)15(17)10-21(19,20)14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXBBWYIAJQRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone |
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